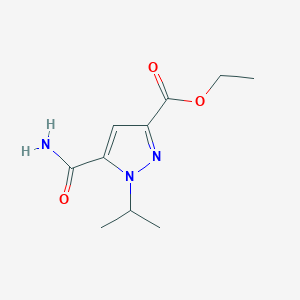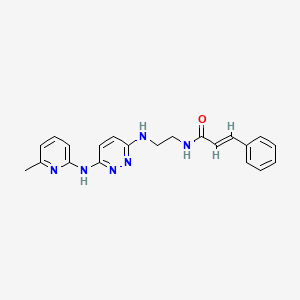![molecular formula C10H11ClO2 B2585160 [3-(3-Chlorophenyl)oxetan-3-yl]methanol CAS No. 1432492-63-1](/img/structure/B2585160.png)
[3-(3-Chlorophenyl)oxetan-3-yl]methanol
Overview
Description
[3-(3-Chlorophenyl)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is known for its unique structure, which includes an oxetane ring and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Chlorophenyl)oxetan-3-yl]methanol typically involves the reaction of 3-chlorobenzaldehyde with an appropriate oxetane precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: [3-(3-Chlorophenyl)oxetan-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 3-(3-chlorophenyl)oxetan-3-yl aldehyde or acid.
Reduction: Formation of 3-(3-chlorophenyl)oxetan-3-yl alcohol or alkane.
Substitution: Introduction of various functional groups on the chlorophenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [3-(3-Chlorophenyl)oxetan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding studies.
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic properties. Researchers are investigating its effects on various biological targets, including its potential as an anti-inflammatory or anticancer agent.
Industry: In industrial applications, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(3-Chlorophenyl)oxetan-3-yl]methanol involves its interaction with specific molecular targets. The oxetane ring and chlorophenyl group contribute to its binding affinity and specificity. The compound may exert its effects by modulating enzyme activity or receptor function, leading to changes in cellular processes.
Comparison with Similar Compounds
- [3-(4-Chlorophenyl)oxetan-3-yl]methanol
- [3-(3-Bromophenyl)oxetan-3-yl]methanol
- [3-(3-Fluorophenyl)oxetan-3-yl]methanol
Comparison: Compared to its analogs, [3-(3-Chlorophenyl)oxetan-3-yl]methanol is unique due to the presence of the chlorophenyl group at the 3-position of the oxetane ring.
Properties
IUPAC Name |
[3-(3-chlorophenyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUABYGMGCOFMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2585077.png)
![N-[2-[[(1R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2585078.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585079.png)
![2-[2-(3-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE](/img/structure/B2585081.png)
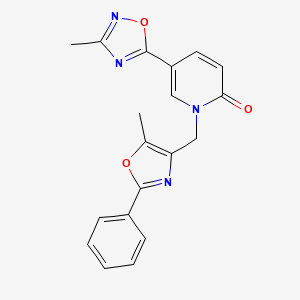
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitro-2-pyridinamine](/img/structure/B2585085.png)
![1-(4-Chlorophenyl)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]pyridazin-4-one](/img/structure/B2585086.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585091.png)
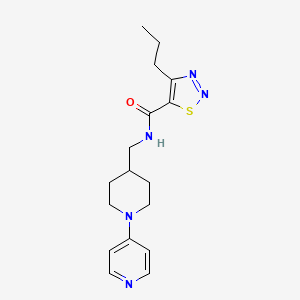
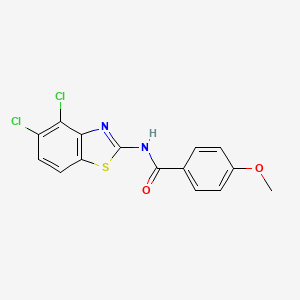
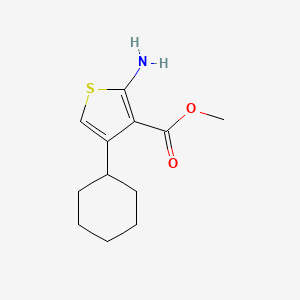
![Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2585097.png)
